

# Spectroscopic data for N-Hydroxy-2methoxyacetimidamide (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	N-Hydroxy-2- methoxyacetimidamide	
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# Spectroscopic Data of N-Hydroxy-2methoxyacetimidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **N-Hydroxy-2-methoxyacetimidamide**. Due to the limited availability of published experimental data for this specific compound, this document presents a compilation of characteristic spectroscopic features derived from analogous structures and functional groups. The information herein is intended to serve as a reference for the identification and characterization of **N-Hydroxy-2-methoxyacetimidamide** and related compounds.

### **Predicted Spectroscopic Data**

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Hydroxy-2-methoxyacetimidamide**. These values are based on established chemical shift ranges, absorption frequencies, and fragmentation patterns for the constituent functional groups.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for N-Hydroxy-2-methoxyacetimidamide



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
N-H	1.0 - 5.0	Broad Singlet	1H	Chemical shift can vary significantly with solvent and concentration.
О-Н	0.5 - 5.0	Broad Singlet	1H	Chemical shift is highly dependent on solvent, temperature, and hydrogen bonding.
-O-CH₃	3.3 - 3.8[1]	Singlet	3H	Methoxy groups typically appear as sharp singlets in this region.[2]
-CH2-O-	3.6 - 4.7[1]	Singlet	2H	The chemical shift is influenced by the adjacent electronegative oxygen atom.[3]
C-CH₃	1.8 - 2.7[1]	Singlet	3H	Protons on a carbon adjacent to a C=N or C=O group are typically in this range.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for N-Hydroxy-2-methoxyacetimidamide



Carbon	Chemical Shift (δ, ppm)	Notes
C=N	150 - 170	The chemical shift for the imine carbon is characteristically downfield.
-O-CH₃	46 - 69[2]	A typical range for a methoxy carbon.
-CH <sub>2</sub> -O-	60 - 80[4]	Influenced by the electronegativity of the attached oxygen.
C-CH₃	10 - 30	The chemical shift for the methyl carbon attached to the imine carbon.

# Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for N-Hydroxy-2-methoxyacetimidamide



Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch (N-OH)	3500 - 3200[5][6]	Strong, Broad	Indicative of the N- hydroxy group, often broadened by hydrogen bonding.
N-H Stretch	3400 - 3250[6]	Medium	Characteristic of the amine group.
C-H Stretch (sp³)	3000 - 2850[6][7]	Medium to Strong	From the methyl and methylene groups.
C=N Stretch (Imine)	1690 - 1630[5][8]	Medium to Weak	A key indicator for the acetimidamide functionality.
C-O Stretch (Ether)	1300 - 1000[9]	Strong	Associated with the methoxy group.
N-O Stretch	950 - 910	Medium	Characteristic of the N-O bond in the N-hydroxy group.

# **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry Fragmentation for **N-Hydroxy-2-methoxyacetimidamide** 



m/z Value	lon	Fragmentation Pathway	Notes
[M+H]+	[C4H11N2O2]+	Protonated molecular ion	Expected in soft ionization techniques like ESI or CI.
[M]+·	[C4H10N2O2]+ <sup>-</sup>	Molecular ion	Expected in electron ionization (EI).
M - 16	[C4H10N2O]+ <sup>-</sup>	Loss of oxygen	A potential fragmentation for N-hydroxy compounds. [10]
M - 17	[C4H9N2O2] <sup>+</sup>	Loss of •OH radical	Common fragmentation for hydroxylated compounds.
M - 31	[C3H7N2O]+	Loss of •OCH₃ radical	Cleavage of the methoxy group.
M - 45	[C3H7N2] <sup>+</sup>	Loss of •CO2H radical	A more complex rearrangement and fragmentation.

## **Experimental Protocols**

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.

### **NMR Spectroscopy**

• Sample Preparation: A 5-10 mg sample of **N-Hydroxy-2-methoxyacetimidamide** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.



- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Sample (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
  - Solid/Liquid Sample (Thin Film): A few drops of a concentrated solution of the sample in a volatile solvent are placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
- Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of percent transmittance versus wavenumber (cm<sup>-1</sup>).

### **Mass Spectrometry**

 Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).



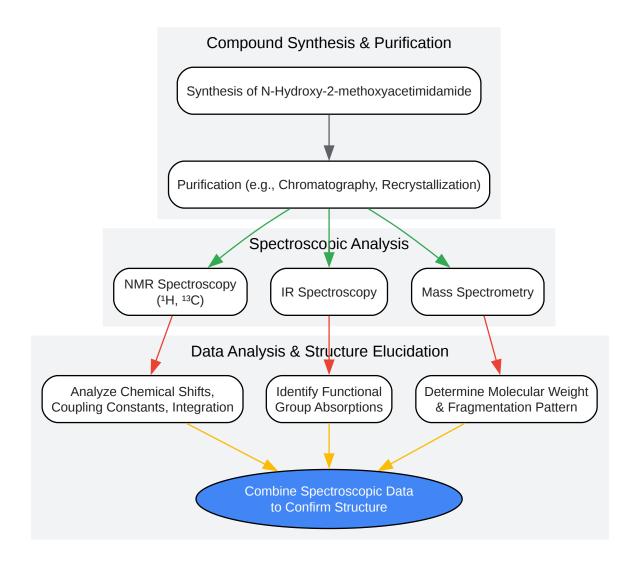
#### Ionization:

- Electron Ionization (EI): Used for volatile compounds, typically in GC-MS. It is a hard ionization technique that causes extensive fragmentation.
- Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques commonly used in LC-MS, which typically result in the observation of the protonated molecular ion with less fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular weight and fragmentation pattern are analyzed to deduce the structure of the compound.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as **N-Hydroxy-2-methoxyacetimidamide**.





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Caption: Workflow for Spectroscopic Characterization of a Compound.

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